molecular formula C17H20O3S B14013884 1-(Benzyloxy)-3-(4-methylbenzene-1-sulfinyl)propan-2-ol CAS No. 50921-28-3

1-(Benzyloxy)-3-(4-methylbenzene-1-sulfinyl)propan-2-ol

Cat. No.: B14013884
CAS No.: 50921-28-3
M. Wt: 304.4 g/mol
InChI Key: DUBGSNRWQRGYBH-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol is an organic compound with a complex structure that includes a sulfinyl group, a phenylmethoxy group, and a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfinyl Group:

    Attachment of the Phenylmethoxy Group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent, such as benzyl chloride, under basic conditions to form the phenylmethoxy group.

    Formation of the Propan-2-ol Backbone: The final step involves the coupling of the sulfinyl and phenylmethoxy intermediates with a suitable propanol derivative under controlled conditions.

Industrial Production Methods

Industrial production of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of various substituted phenylmethoxy derivatives.

Scientific Research Applications

1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl group can act as an electrophilic center, while the phenylmethoxy group can participate in hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol can be compared with other similar compounds, such as:

    1-(4-methylphenyl)sulfonyl-3-phenylmethoxy-propan-2-ol: This compound has a sulfonyl group instead of a sulfinyl group, which can affect its reactivity and biological activity.

    1-(4-methylphenyl)thio-3-phenylmethoxy-propan-2-ol:

The uniqueness of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

50921-28-3

Molecular Formula

C17H20O3S

Molecular Weight

304.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfinyl-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C17H20O3S/c1-14-7-9-17(10-8-14)21(19)13-16(18)12-20-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3

InChI Key

DUBGSNRWQRGYBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC(COCC2=CC=CC=C2)O

Origin of Product

United States

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